1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)-

CAS No.: 107679-88-9

Cat. No.: VC17039501

Molecular Formula: C18H14Cl3N3O2

Molecular Weight: 410.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 107679-88-9 |

|---|---|

| Molecular Formula | C18H14Cl3N3O2 |

| Molecular Weight | 410.7 g/mol |

| IUPAC Name | 1-[[(4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl]-1,2,4-triazole |

| Standard InChI | InChI=1S/C18H14Cl3N3O2/c19-13-3-1-12(2-4-13)17-18(26-11-25-17,8-24-10-22-9-23-24)15-6-5-14(20)7-16(15)21/h1-7,9-10,17H,8,11H2/t17-,18-/m1/s1 |

| Standard InChI Key | YQXVWEIGSWVVEF-QZTJIDSGSA-N |

| Isomeric SMILES | C1O[C@@H]([C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

| Canonical SMILES | C1OC(C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl |

Introduction

Structural and Stereochemical Features

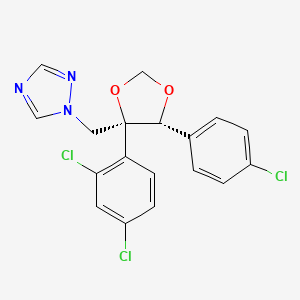

The molecular architecture of 1H-1,2,4-Triazole, 1-(((4S,5R)-5-(4-chlorophenyl)-4-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl)- comprises three key components:

-

1,2,4-Triazole core: A five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4. This moiety is known for its electron-deficient nature, enabling nucleophilic and electrophilic substitutions .

-

1,3-Dioxolane ring: A five-membered cyclic ether with oxygen atoms at positions 1 and 3. The (4S,5R) configuration indicates a specific spatial arrangement of substituents, critical for intermolecular interactions .

-

Chlorinated aryl groups: The 4-chlorophenyl and 2,4-dichlorophenyl substituents enhance lipophilicity and may influence binding to hydrophobic biological targets.

The stereochemistry at C4 and C5 of the dioxolane ring arises from synthetic conditions employing chiral precursors or asymmetric catalysis. For example, Talisnanov et al. demonstrated that condensation reactions involving chlorinated ketones and diols under acid catalysis yield stereodefined dioxolanes, with the configuration dictated by steric and electronic factors .

Synthetic Pathways and Optimization

The synthesis of this compound likely follows a multi-step protocol, as exemplified by analogous 1,2,4-triazole-dioxolane hybrids :

Formation of the Dioxolane Core

The dioxolane ring is constructed via acid-catalyzed cyclization of a chlorinated diketone with 3-chloro-1,2-propanediol. For instance, Talisnanov et al. reported the synthesis of 2-(4-chlorobenzyl)-4-chloromethyl-2-(4-hexylthiophenyl)-1,3-dioxolane using p-toluenesulfonic acid (TSA) in benzene under azeotropic conditions . Applied to the target compound, this step would involve:

-

Starting materials: 2-(4-chlorophenyl)-1-(2,4-dichlorophenyl)ethan-1-one and 3-chloro-1,2-propanediol.

-

Conditions: TSA catalysis in toluene with Dean-Stark water removal.

-

Outcome: A chloromethyl-substituted dioxolane intermediate with (4S,5R) configuration.

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dioxolane formation | TSA, toluene, azeotropic H2O removal | 81 | |

| Triazole substitution | Na-1,2,4-triazole, DMF, reflux | 80 | |

| Oxidation | H2O2, CH3COOH, rt | 85 |

Physicochemical Properties

While experimental data for the exact compound are unavailable, inferences can be drawn from structural analogs:

-

Solubility: High lipophilicity due to chlorinated aryl groups, favoring solubility in organic solvents (e.g., DMF, DMSO) over water .

-

Melting point: Estimated 55–75°C based on similar dioxolane-triazole hybrids .

-

Stability: The 1,2,4-triazole ring resists hydrolysis under physiological conditions, while the dioxolane may undergo acid-catalyzed ring-opening .

Spectroscopic Characterization

Hypothetical spectroscopic data for the compound, extrapolated from literature:

-

1H NMR (CDCl3): δ 4.03–4.13 (m, CH2O), 7.20–7.45 (m, aromatic H), 8.10 (s, triazole H) .

-

IR (KBr): 3100 (C-H aromatic), 1600 (C=N), 1080 cm−1 (C-O-C dioxolane) .

-

MS (ESI+): m/z 508 [M+H]+ (calculated for C21H15Cl3N3O2).

Challenges and Future Directions

-

Stereoselective synthesis: Achieving high enantiomeric excess in the dioxolane formation step requires chiral catalysts or resolution techniques.

-

Toxicity profiling: Chlorinated aromatics pose potential hepatotoxicity risks, necessitating structure-activity relationship (SAR) studies .

-

Application expansion: Exploration in catalysis or polymer science remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume